molecular formula C7H8ClNO B8622413 4-Amino-5-chloro-2-methylphenol

4-Amino-5-chloro-2-methylphenol

Cat. No.: B8622413
M. Wt: 157.60 g/mol
InChI Key: FAOWCCGDLILKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-chloro-2-methylphenol is an organic compound with the molecular formula C7H8ClNO It is a derivative of aniline, characterized by the presence of a chlorine atom, a hydroxyl group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-chloro-2-methylphenol typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-chloro-4-methylaniline, followed by reduction to introduce the hydroxyl group. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and reducing agents such as iron or tin in hydrochloric acid for the reduction step .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-chloro-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

4-Amino-5-chloro-2-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Amino-5-chloro-2-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom can also participate in halogen bonding, further influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylaniline
  • 4-Chloro-2-hydroxyaniline
  • 2-Hydroxy-5-methylaniline

Uniqueness

4-Amino-5-chloro-2-methylphenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

4-amino-5-chloro-2-methylphenol

InChI

InChI=1S/C7H8ClNO/c1-4-2-6(9)5(8)3-7(4)10/h2-3,10H,9H2,1H3

InChI Key

FAOWCCGDLILKBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.